
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26F2N4O2S and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Research into similar sulfonamide compounds has led to the development of broad-spectrum antibacterial agents. For instance, the synthesis of sulfonamide derivatives has shown effectiveness against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing systemic infections and offering new avenues for antibiotic development (Hashimoto et al., 2007).
Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety have been identified as potential anticancer agents, capable of inducing oxidative stress and glutathione depletion in various cancer cell lines. This research suggests that sulfonamide derivatives can serve as a foundation for developing targeted therapies against a range of cancers, including leukemia, melanoma, and glioblastoma (Madácsi et al., 2013).
Antiviral Research
Compounds with structural similarities to the given chemical have been explored for their antiviral properties. For example, sulfonamide and urea derivatives have been synthesized and found to exhibit significant activity against avian paramyxo virus (AMPV-1), highlighting the potential of these compounds in the development of new antiviral drugs (Selvakumar et al., 2018).
Neurotransmitter System Modulators
Sulfonamide derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly the phenylethanolamine N-methyltransferase (PNMT) enzyme, which is involved in the synthesis of the neurotransmitter epinephrine. These compounds have shown high inhibitory potency and selectivity, suggesting their potential use in treating disorders associated with dysregulated epinephrine synthesis (Grunewald et al., 2005).
Synthesis of N-Heterocycles
The utility of sulfonamide compounds extends into the realm of organic synthesis, particularly in the formation of N-heterocycles. These chemical frameworks are fundamental in medicinal chemistry due to their presence in a wide array of bioactive molecules. Research has shown efficient methods for synthesizing N-heterocycles using sulfonamide derivatives, contributing to the advancement of drug discovery and development processes (Matlock et al., 2015).
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-14-24-20-5-3-2-4-18(20)21(25-14)27-10-8-17(9-11-27)26-30(28,29)13-15-12-16(22)6-7-19(15)23/h6-7,12,17,26H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIRTGHHTKBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


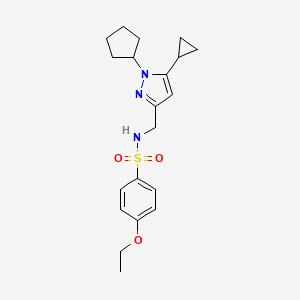
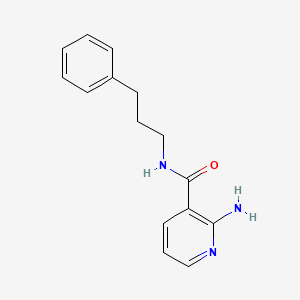
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

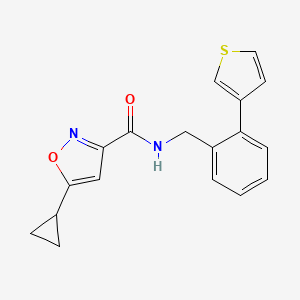
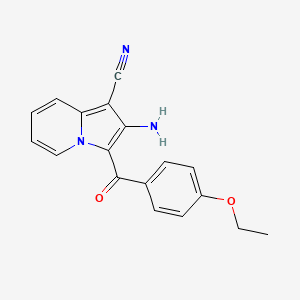
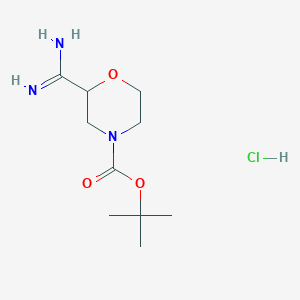
![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)
![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
